molecular formula C16H15ClN2O3 B5129040 N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B5129040
M. Wt: 318.75 g/mol
InChI Key: CKJKHVODTNRYDD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N’-(4-methoxyphenyl)ethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a chlorine atom at the para position and a phenyl group substituted with a methoxy group at the para position, both attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N’-(4-methoxyphenyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzylamine and 4-methoxybenzylamine as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzylamine with an appropriate acylating agent, such as ethyl chloroformate, to form an intermediate.

    Coupling Reaction: The intermediate is then reacted with 4-methoxybenzylamine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorobenzyl)-N’-(4-methoxyphenyl)ethanediamide may involve:

    Bulk Synthesis: Large-scale synthesis using automated reactors to handle the starting materials and reagents.

    Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The chlorine atom on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-N’-(4-methoxyphenyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N’-(4-methoxyphenyl)ethanediamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N’-(4-methylphenyl)ethanediamide
  • N-(4-chlorobenzyl)-N’-(4-hydroxyphenyl)ethanediamide
  • N-(4-chlorobenzyl)-N’-(4-nitrophenyl)ethanediamide

Uniqueness

N-(4-chlorobenzyl)-N’-(4-methoxyphenyl)ethanediamide is unique due to the presence of both chlorine and methoxy substituents, which impart distinct electronic and steric properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-8-6-13(7-9-14)19-16(21)15(20)18-10-11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJKHVODTNRYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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